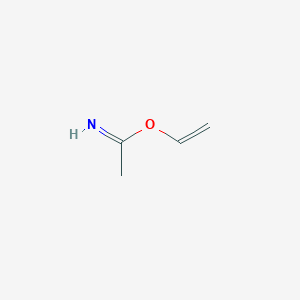
Ethenyl ethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl ethanimidate, also known as ethyl ethanimidate, is an organic compound with the molecular formula C4H9NO. It is a derivative of ethanimidic acid and is commonly used in various chemical reactions and industrial applications. This compound is characterized by its ethereal-winey and vinegar-like attributes, making it a notable component in the flavor profiles of certain fermented products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenyl ethanimidate can be synthesized through the reaction of ethyl acetate with ammonia or amines under controlled conditions. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C(=NH)OC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl ethanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ethanimidic acid or other oxidized derivatives.
Reduction: Formation of ethylamine or other reduced compounds.
Substitution: Formation of substituted ethanimidates or other derivatives.
Applications De Recherche Scientifique
Ethenyl ethanimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethenyl ethanimidate involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Ethyl acetimidate: Similar in structure but differs in its reactivity and applications.
Ethyl ethanimidate hydrochloride: A hydrochloride salt form with distinct properties and uses.
Uniqueness: Ethenyl ethanimidate is unique due to its specific reactivity profile and its role in flavor and fragrance production. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
398136-05-5 |
|---|---|
Formule moléculaire |
C4H7NO |
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
ethenyl ethanimidate |
InChI |
InChI=1S/C4H7NO/c1-3-6-4(2)5/h3,5H,1H2,2H3 |
Clé InChI |
BXBSDLUEXWPFHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


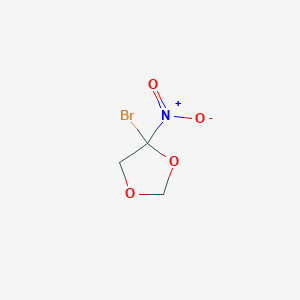
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
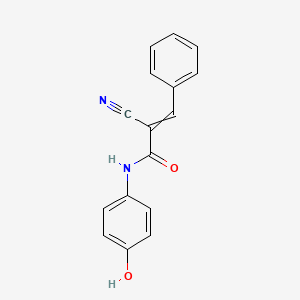
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
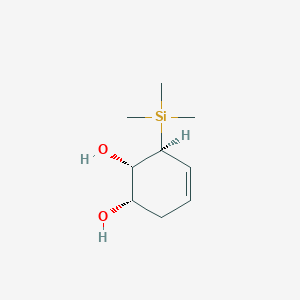

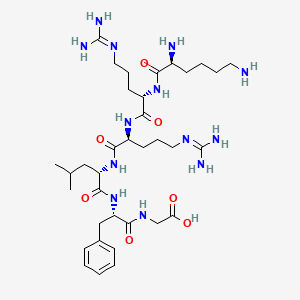

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
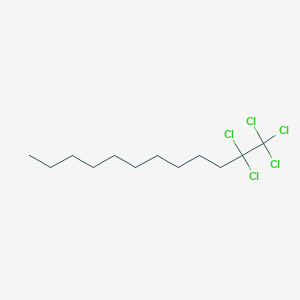
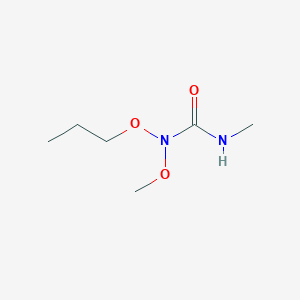
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
